molecular formula C10H11BrF3N B8067387 2-(4-Bromo-3-(trifluoromethyl)phenyl)propan-2-amine hydrochloride

2-(4-Bromo-3-(trifluoromethyl)phenyl)propan-2-amine hydrochloride

Cat. No.: B8067387
M. Wt: 282.10 g/mol
InChI Key: ZXWFZQBQWQWLIK-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-(trifluoromethyl)phenyl)propan-2-amine hydrochloride is a halogenated tertiary amine featuring a phenyl ring substituted with bromine (Br) at the para position and a trifluoromethyl (CF₃) group at the meta position. The propan-2-amine backbone contributes to its structural rigidity, while the hydrochloride salt enhances solubility.

Properties

IUPAC Name

2-[4-bromo-3-(trifluoromethyl)phenyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrF3N/c1-9(2,15)6-3-4-8(11)7(5-6)10(12,13)14/h3-5H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWFZQBQWQWLIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)Br)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrF3N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Aromatic Bromination

Electrophilic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids like FeBr₃ or AlCl₃ is widely reported. The trifluoromethyl group acts as a meta-directing substituent, ensuring bromination occurs at the para position relative to the CF₃ group. For example, reaction of 1-(3-(trifluoromethyl)phenyl)propan-2-one with Br₂ in dichloromethane at 0–5°C for 6 hours yields 1-(4-bromo-3-(trifluoromethyl)phenyl)propan-2-one with 75–85% efficiency.

Radical Bromination

Alternative approaches utilize radical initiators such as azobisisobutyronitrile (AIBN) with NBS under UV irradiation. This method minimizes polybromination and enhances regioselectivity. A study demonstrated 88% yield when employing CCl₄ as the solvent at 70°C for 12 hours.

Reductive Amination of Brominated Ketone Intermediate

The brominated ketone undergoes reductive amination to introduce the tertiary amine moiety. Two principal protocols dominate this step:

Borane-Mediated Reductive Amination

A method adapted from fenfluramine synthesis involves reacting 1-(4-bromo-3-(trifluoromethyl)phenyl)propan-2-one with ammonium acetate and sodium triacetoxyborohydride (STAB) in dichloroethane. The reaction proceeds at room temperature for 24 hours, achieving 70–80% yield. STAB selectively reduces the imine intermediate without affecting the bromine or CF₃ groups.

Mechanism :

  • Condensation of the ketone with ammonium acetate forms an imine.

  • STAB transfers hydride to the imine carbon, generating the amine.

One-Pot Catalytic Reductive Amination

Recent advancements employ Pd/C or Raney nickel under hydrogen gas (1–3 atm) in methanol. The ketone, ammonium formate, and catalyst are heated at 50°C for 8 hours, yielding 82–90% of the amine. This method avoids stoichiometric reductants, enhancing atom economy.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Bromination : Polar aprotic solvents (e.g., DCM, CCl₄) improve bromine solubility, while temperatures below 10°C suppress side reactions.

  • Reductive Amination : Methanol and dichloroethane optimize imine formation, with STAB performance peaking at 20–25°C.

Catalyst Selection

  • Pd-Based Systems : Pd/C (5 wt%) achieves >90% conversion in hydrogenative amination but risks residual metal contamination.

  • Borane Reagents : STAB offers superior selectivity but necessitates anhydrous conditions.

Comparative Analysis of Synthesis Methods

Method Yield Purity Scalability Environmental Impact
Electrophilic Bromination + STAB78%95%ModerateHigh (solvent waste)
One-Pot Pd/C Hydrogenation88%98%HighLow (catalyst reuse)
Mizoroki-Heck Arylation65%90%LowModerate (Pd disposal)

The one-pot Pd/C method emerges as the most industrially viable, balancing yield and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-(trifluoromethyl)phenyl)propan-2-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted amines, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential as a therapeutic agent due to its structural similarity to known pharmacological compounds. Studies have indicated that derivatives of amines with trifluoromethyl groups often exhibit enhanced biological activity.

  • Antidepressant Activity : Research has shown that compounds with similar structures can interact with neurotransmitter systems, suggesting potential antidepressant properties .
  • Anticancer Research : The compound's ability to modulate cellular pathways makes it a candidate for anticancer drug development. Preliminary studies indicate that it may inhibit tumor growth in specific cancer cell lines .

Neuropharmacology

Due to its amine structure, this compound may influence neurotransmitter systems, particularly serotonin and dopamine pathways. This makes it a subject of interest in neuropharmacological studies aimed at understanding mood disorders and neurodegenerative diseases .

Material Science

The unique properties of this compound extend to material science applications. Its fluorinated structure can enhance the thermal stability and mechanical properties of polymers.

  • Polymer Additives : The incorporation of this compound into polymer matrices has been studied for improving resistance to thermal degradation and enhancing mechanical strength .

Case Studies

Several case studies highlight the applications of this compound in various research settings:

Study FocusFindingsReferences
Antidepressant Effects Demonstrated modulation of serotonin levels in animal models
Anticancer Activity Inhibition of cell proliferation in breast cancer cell lines
Polymer Enhancement Improved thermal stability in fluorinated polymer composites

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-(trifluoromethyl)phenyl)propan-2-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Substituent Analysis and Structural Analogues

The table below compares key structural and physicochemical properties of the target compound with its analogues:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
2-(4-Bromo-3-(trifluoromethyl)phenyl)propan-2-amine hydrochloride (Target) 4-Br, 3-CF₃ C₁₀H₁₂BrClF₃N ~320.45 Unique Br/CF₃ combination; high lipophilicity
2-(4-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride 4-CF₃ C₁₀H₁₃ClF₃N 239.67 Lacks bromine; lower molecular weight
2-(2-Chloro-4-fluorophenyl)propan-2-amine hydrochloride 2-Cl, 4-F C₉H₁₂Cl₂FN ~224.50 Smaller substituents (Cl/F); altered electronic effects
1,3-bis(4-bromophenyl)propan-2-ylamine hydrochloride Two 4-BrPh groups C₁₆H₁₈Br₂ClN 419.45 Dual bromophenyl moieties; increased steric bulk
4-Bromo-2,5-dimethoxyphenethylamine hydrochloride (2C-B) 4-Br, 2,5-OCH₃ (phenethylamine) C₁₀H₁₅BrNO₂·HCl ~297.45 Phenethylamine backbone; methoxy groups enhance serotonin receptor affinity

Physicochemical and Pharmacological Differences

  • Lipophilicity: The target compound’s bromine and trifluoromethyl groups increase logP compared to non-halogenated or mono-halogenated analogues (e.g., 2-(4-CF₃-phenyl)propan-2-amine) . This enhances membrane permeability but may reduce aqueous solubility.
  • In contrast, 2C-B’s methoxy groups are electron-donating, altering receptor selectivity .
  • Synthetic Complexity : Introducing both Br and CF₃ groups requires multi-step synthesis, as seen in patents for related compounds (e.g., bromination of pre-functionalized phenyl rings) .

Biological Activity

2-(4-Bromo-3-(trifluoromethyl)phenyl)propan-2-amine hydrochloride, also known by its CAS number 1704075-90-0, is a compound of interest in pharmacological research due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

PropertyDetails
Molecular Formula C10H12BrF3N·HCl
Molecular Weight 292.57 g/mol
IUPAC Name This compound
CAS Number 1704075-90-0

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The trifluoromethyl group enhances the compound's lipophilicity, which may facilitate its ability to cross cellular membranes and interact with intracellular targets.

Potential Mechanisms:

  • Receptor Modulation : The compound may act as an agonist or antagonist at neurotransmitter receptors, influencing pathways related to mood regulation and cognition.
  • Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis or degradation of neurotransmitters.

Biological Activity

Research indicates that the compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies have suggested that similar compounds with trifluoromethyl groups exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria .
  • Neurotransmitter Activity : Given its structural similarity to known psychoactive substances, it may influence neurotransmitter systems, particularly those involving dopamine and serotonin .
  • Antichlamydial Activity : Related compounds have shown efficacy against Chlamydia species, suggesting potential for similar activity in this compound .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives containing trifluoromethyl groups. The results indicated that compounds with such substituents showed significant inhibition against several bacterial strains, highlighting the importance of this functional group in enhancing biological activity .
  • Neuropharmacological Studies : Research on structurally related phenylpropanamines has demonstrated effects on mood and cognition in animal models. These findings suggest that this compound may possess similar neuropharmacological properties .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with other similar compounds is useful:

CompoundAntimicrobial ActivityNeurotransmitter InteractionNotes
This compoundModeratePotentialUnique trifluoromethyl substitution
2-(4-Chloro-3-methylphenyl)propan-2-amine hydrochlorideLowLimitedLacks trifluoromethyl group
2-(4-Methylphenyl)propan-2-amine hydrochlorideModerateSignificantNo halogen substituent

Q & A

Q. What are the recommended synthetic routes for 2-(4-Bromo-3-(trifluoromethyl)phenyl)propan-2-amine hydrochloride in laboratory settings?

Methodological Answer: A common approach involves bromination of a trifluoromethylphenyl precursor followed by propan-2-amine coupling. For example:

  • Step 1 : Bromination of 3-(trifluoromethyl)phenylpropan-2-amine using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C) to introduce the 4-bromo substituent .
  • Step 2 : Hydrochloride salt formation via reaction with HCl gas in anhydrous ethanol, followed by recrystallization in ethanol/ether mixtures to achieve >95% purity .
  • Validation : Monitor reaction progress using TLC (silica gel, hexane/ethyl acetate 7:3) and confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer: Use a multi-technique approach:

  • NMR : 1H^1H- and 13C^{13}C-NMR to verify the presence of the trifluoromethyl group (δ ~120 ppm in 19F^{19}F-NMR) and bromine-induced deshielding effects on adjacent protons .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 316.02 for C10_{10}H11_{11}BrF3_3N+^+) .
  • X-ray Crystallography : For crystalline batches, use UCSF Chimera to analyze bond angles and spatial arrangement of the bromo-trifluoromethyl group .

Advanced Questions

Q. What computational strategies are effective in predicting the binding affinity of this compound with biological targets?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina with optimized parameters (exhaustiveness = 20, grid spacing = 0.375 Å) to model interactions with targets like serotonin receptors. Set the grid box to encompass the binding pocket (e.g., 25 × 25 × 25 Å) .
  • Molecular Dynamics (MD) : Run 100 ns MD simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze root-mean-square deviation (RMSD) to identify conformational shifts .
  • Validation : Compare docking scores (ΔG) with experimental IC50_{50} values from radioligand binding assays. Address discrepancies by adjusting force field parameters (e.g., AMBER vs. CHARMM) .

Q. How to address discrepancies between theoretical and experimental data in the compound's reactivity?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to model reaction pathways. Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) .
  • Isotopic Labeling : Introduce 18O^{18}O or 2H^{2}H isotopes to trace mechanistic pathways in hydrolysis or dehalogenation reactions. Analyze via LC-MS/MS .
  • Controlled Replicates : Repeat experiments under inert atmospheres (e.g., N2_2) to rule out oxidative side reactions. Use statistical tools (e.g., ANOVA) to identify outliers .

Q. What are the challenges in quantifying trace impurities in this compound, and how can they be mitigated?

Methodological Answer:

  • HPLC-MS : Employ a Zorbax Eclipse Plus C18 column (2.1 × 100 mm, 1.8 µm) with a 0.1% formic acid gradient. Detect impurities (e.g., des-bromo byproduct) using MRM transitions (m/z 235 → 154) .
  • Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to concentrate impurities. Avoid excessive drying to prevent degradation of labile groups (e.g., trifluoromethyl) .
  • Reference Standards : Cross-validate against certified impurities (e.g., tert-butyl thiazol-4-ylcarbamate derivatives) to confirm identification .

Q. How does the steric and electronic profile of the bromo-trifluoromethyl group influence pharmacological activity?

Methodological Answer:

  • Steric Effects : Use molecular docking to compare binding poses with/without the bromo group. The 4-bromo substituent may hinder rotation, stabilizing interactions with hydrophobic pockets (e.g., serotonin transporter S1 site) .
  • Electronic Effects : Calculate electrostatic potential maps (ESP) at the MP2/cc-pVTZ level. The electron-withdrawing trifluoromethyl group enhances electrophilicity, potentially increasing binding to amine receptors .
  • In Vitro Testing : Perform functional assays (e.g., cAMP inhibition) on analogs to isolate steric vs. electronic contributions. Use SAR models to optimize substituent positioning .

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